

1-Phenyl-2-butyn-1-ol physical and chemical properties

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Compound of Interest

Compound Name: 1-Phenyl-2-butyn-1-ol

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1-Phenyl-2-butyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-butyn-1-ol is a secondary propargylic alcohol with the chemical formula $C_{10}H_{10}O$. Its structure, featuring a phenyl group and a butynyl chain attached to a hydroxyl-bearing carbon, makes it a versatile building block in organic synthesis. The presence of the hydroxyl group and the carbon-carbon triple bond allows for a variety of chemical transformations, positioning it as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Phenyl-2-butyn-1-ol**, detailed experimental protocols for its synthesis based on analogous compounds, and an exploration of its potential, yet currently undocumented, biological activities.

Physical and Chemical Properties

While specific experimental data for **1-Phenyl-2-butyn-1-ol** is limited in publicly available literature, its properties can be estimated based on computed data and comparison with its lower homolog, 1-phenyl-2-propyn-1-ol.

Table 1: Physical and Chemical Properties of **1-Phenyl-2-butyn-1-ol** and Related Compounds

Property	1-Phenyl-2-butyn-1-ol (Computed)	1-Phenyl-2-propyn-1-ol (Experimental)
Molecular Formula	C ₁₀ H ₁₀ O[1]	C ₉ H ₈ O[2]
Molecular Weight	146.19 g/mol [1]	132.16 g/mol [2]
CAS Number	32398-66-6[1]	4187-87-5[2]
Melting Point	Not available	22-23 °C[2]
Boiling Point	Not available	135-136 °C at 13 mmHg[2]
Density	Not available	1.087 g/mL at 25 °C[2]
Refractive Index	Not available	n ₂₀ /D 1.549[2]
Solubility	Insoluble in water (predicted)	Soluble in methanol[2]
XLogP3	1.9[1]	Not available
Hydrogen Bond Donor Count	1[1]	1
Hydrogen Bond Acceptor Count	1[1]	1

Spectral Data:

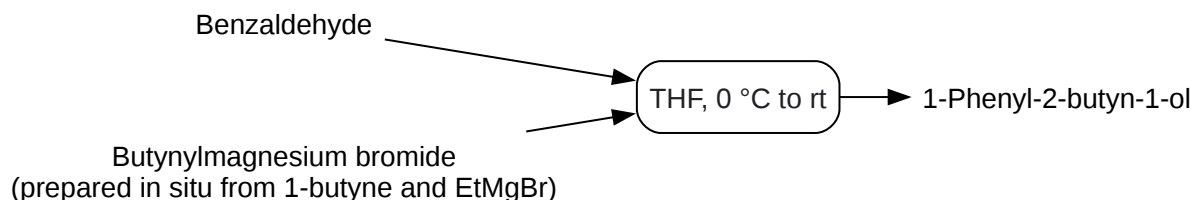
- ¹³C NMR and GC-MS data for **1-Phenyl-2-butyn-1-ol** are indicated to be available in the PubChem database.[1]

Experimental Protocols

Synthesis of 1-Phenyl-2-butyn-1-ol

A specific, detailed experimental protocol for the synthesis of **1-Phenyl-2-butyn-1-ol** is not readily available in the reviewed literature. However, a reliable synthesis can be adapted from the well-documented preparation of its close analog, 1-phenyl-2-propyn-1-ol, by substituting acetylene with 1-butyne or its corresponding Grignard reagent. The following is a representative protocol based on this analogy.[3]

Reaction Scheme:



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Caption: Synthesis of **1-Phenyl-2-butyne-1-ol** via Grignard Reaction.

Materials:

- Benzaldehyde
- 1-Butyne
- Ethylmagnesium bromide (or magnesium turnings and ethyl bromide)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Petroleum ether

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), prepare butynylmagnesium bromide. This can be achieved by bubbling 1-butyne through a solution of ethylmagnesium bromide in anhydrous THF at 0 °C, or by the reaction of 1-butyne with a Grignard reagent prepared in situ from magnesium turnings and ethyl bromide.

- **Reaction with Benzaldehyde:** To the freshly prepared butynylmagnesium bromide solution in THF at 0 °C, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
- **Reaction Monitoring and Work-up:** Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature, stirring for an additional 6-19 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
- **Extraction and Purification:** Dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford **1-phenyl-2-butyn-1-ol**.[\[3\]](#)

Chemical Reactivity

The chemical reactivity of **1-Phenyl-2-butyn-1-ol** is dictated by its two primary functional groups: the secondary alcohol and the internal alkyne.

1. Reactions of the Hydroxyl Group:

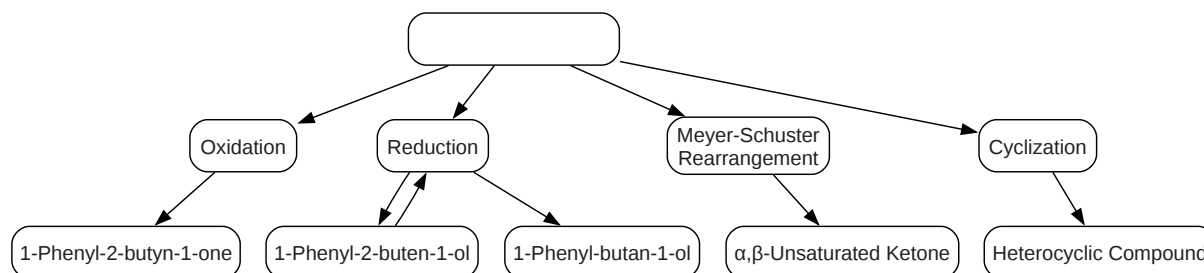
- **Oxidation:** The secondary alcohol can be oxidized to the corresponding ketone, 1-phenyl-2-butyn-1-one, using standard oxidizing agents.
- **Esterification and Etherification:** The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions.

2. Reactions of the Alkyne Group:

- **Reduction:** The triple bond can be partially reduced to a cis- or trans-alkene, or fully reduced to an alkane, depending on the choice of catalyst and reaction conditions.
- **Meyer-Schuster Rearrangement:** Like other propargyl alcohols, **1-phenyl-2-butyn-1-ol** can undergo acid-catalyzed rearrangement to form an α,β -unsaturated ketone.

- **Cyclization Reactions:** The alkyne functionality can participate in various cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry.

Logical Workflow for Chemical Transformations:



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Caption: Potential Chemical Transformations of **1-Phenyl-2-butyne-1-ol**.

Potential Biological Activity and Future Directions

There is currently no specific information available in the scientific literature regarding the biological activity or pharmacological properties of **1-Phenyl-2-butyne-1-ol**. However, the broader class of aryl propargyl alcohols has been investigated for various biological activities. For instance, some propargyl alcohols and their derivatives have been explored for their potential as anticancer agents. The structural motifs present in **1-Phenyl-2-butyne-1-ol**, namely the phenyl ring and the propargylic alcohol, are found in a variety of biologically active molecules.

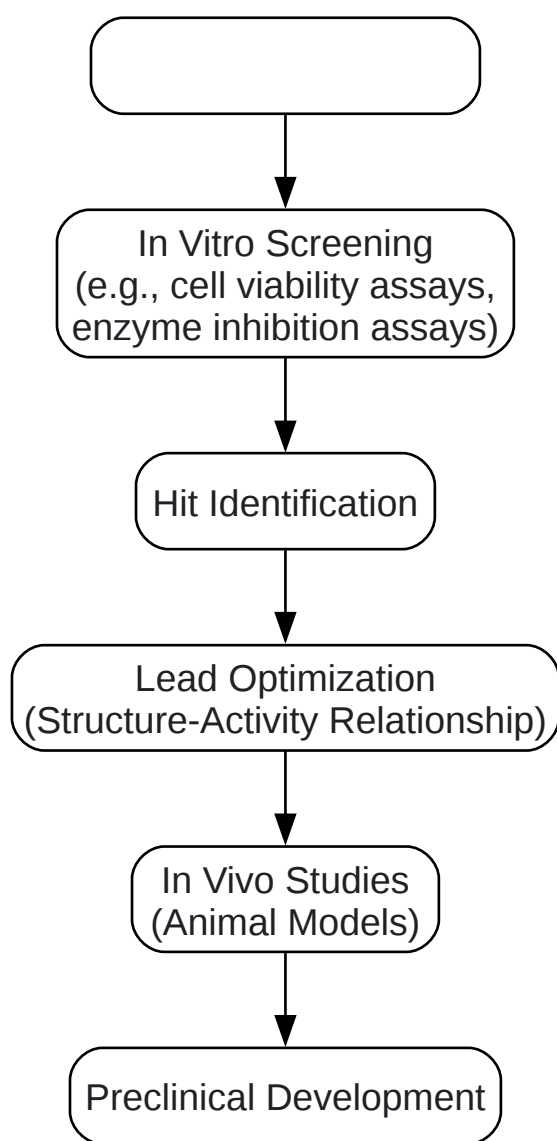
Hypothetical Signaling Pathway Involvement:

Given the lack of direct evidence, any discussion of signaling pathway involvement is purely speculative. However, based on the activities of other structurally related compounds, one could hypothesize potential interactions with pathways involved in cell proliferation or apoptosis. For example, some small molecules containing aromatic and alcohol functionalities

have been shown to interact with protein kinases or other enzymes involved in cellular signaling.

Workflow for Biological Evaluation:

To elucidate the potential biological activity of **1-Phenyl-2-butyne-1-ol**, a systematic screening approach would be necessary.



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Caption: A General Workflow for the Biological Evaluation of **1-Phenyl-2-butyne-1-ol**.

Future research should focus on the synthesis of **1-Phenyl-2-butyn-1-ol** and its derivatives, followed by a comprehensive evaluation of their biological activities. This could include screening against a panel of cancer cell lines, testing for antimicrobial activity, and investigating their effects on key enzymes and signaling pathways. Such studies would be instrumental in determining the potential of this compound as a lead for drug discovery.

Conclusion

1-Phenyl-2-butyn-1-ol is a chemical entity with significant potential as a synthetic intermediate. While its physical and chemical properties are not yet fully characterized experimentally, reasonable estimations can be made based on computational data and analogous compounds. The primary challenge and opportunity for future research lie in the exploration of its biological activities. A systematic investigation into its pharmacological profile could unveil novel therapeutic applications for this and related propargyl alcohols, thereby contributing to the development of new medicines.

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